molecular formula C10H18N2O5 B13199486 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid

2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid

Cat. No.: B13199486
M. Wt: 246.26 g/mol
InChI Key: HFLULFXGZPWXED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the azetidine ring . The aminooxy group is then introduced through a nucleophilic substitution reaction . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity through techniques like recrystallization, and employing industrial-grade solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted azetidines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the aminooxy group in 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid makes it unique compared to other similar compounds. This functional group allows for specific interactions with carbonyl-containing compounds, enhancing its utility in biochemical research and drug development .

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

2-[3-aminooxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid

InChI

InChI=1S/C10H18N2O5/c1-9(2,3)16-8(15)12-5-10(6-12,17-11)4-7(13)14/h4-6,11H2,1-3H3,(H,13,14)

InChI Key

HFLULFXGZPWXED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)ON

Origin of Product

United States

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